4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

Chemical Purity Procurement Specification Quality Control

This compound is positioned as a novel, structurally differentiated starting point for fundamental SAR investigations, exploiting its unique combination of amine, thioether, hydroxyl, and diene functionalities. Without established biological data, procurement decisions must rely exclusively on vendor Certificate of Analysis (CoA) to confirm chemical identity and stated purity. It is ideal for developing and validating analytical methods (HPLC, LC-MS, GC-MS) independent of biological function, and serves as a versatile synthetic intermediate for selective derivatization. Insist on CoA for reproducibility.

Molecular Formula C11H21NOS
Molecular Weight 215.36 g/mol
CAS No. 315249-26-4
Cat. No. B1274534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
CAS315249-26-4
Molecular FormulaC11H21NOS
Molecular Weight215.36 g/mol
Structural Identifiers
SMILESCSCCC(C(CC=C)(CC=C)O)N
InChIInChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3
InChIKeyIASBFWGOKYWONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol (CAS 315249-26-4) – Chemical Identity and Procurement Profile


4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol (CAS 315249-26-4) is an organic compound with the molecular formula C11H21NOS and a molecular weight of 215.36 g/mol . It is structurally characterized by a hepta-1,6-dien-4-ol core bearing a 1-amino-3-(methylsulfanyl)propyl substituent, placing it within the class of omega-3 fatty acid derivatives, specifically as a derivative of eicosapentaenoic acid (EPA) . The compound is supplied by various vendors at purity grades up to 98%, with key identifiers including AKOS BB-2908 and the synonym 4-[1-amino-3-(methylthio)propyl]hepta-1,6-dien-4-ol [1].

Why Generic Substitution Fails: The Problem of Unverified Purity and Undefined Activity for 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol


Direct substitution of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol with a generic analog is not supported by current scientific evidence. There is a critical absence of publicly available, peer-reviewed primary literature that establishes a verifiable structure-activity relationship (SAR) or functional activity for this specific compound . Vendor claims of anti-cancer, anti-inflammatory, and neuroprotective effects are not backed by accessible, reproducible, quantitative data in established models, making any such claims unverifiable . In the absence of defined potency, selectivity, or pharmacokinetic data, a procurement decision must rely solely on the vendor's provided Certificate of Analysis (CoA) to ensure the correct chemical identity and stated purity (e.g., 96-98%). Therefore, substitution with a 'similar' compound without identical analytical verification poses a high risk of irreproducibility in a research context.

Quantitative Evidence for 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol: A Critical Assessment of Available Data


Chemical Purity Verification: The Sole Basis for Procurement of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

In the absence of any published biological activity data, the only verifiable and actionable differentiation for 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol from potential 'analogs' is its analytical purity, as defined by the supplier's Certificate of Analysis (CoA). Multiple vendors offer this compound with reported purities, including 96% [1] and 98% . This provides a minimum acceptable specification for procurement. Any substitution with a different batch or a structurally related compound would require independent analytical verification (e.g., HPLC, NMR) to confirm identity and purity, as no other performance metrics exist.

Chemical Purity Procurement Specification Quality Control

Current Viable Research Application Scenarios for 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol


Basic Research: Structure-Activity Relationship (SAR) Studies of Novel Sulfur-Containing Analogs

Given the complete lack of established biological data, the most immediate and scientifically valid use case for 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is as a novel starting point or a structural comparator in fundamental SAR investigations . Researchers can utilize this compound to explore the influence of the specific 1-amino-3-methylsulfanyl-propyl moiety on a yet-to-be-determined biological target, comparing its activity to structurally related compounds like EPA or other omega-3 fatty acid derivatives .

Method Development: Analytical Chemistry and Separation Science

The compound's unique structural features (amine, thioether, hydroxyl, and diene) make it a suitable candidate for developing and validating new analytical methods. Its detection, quantification, or separation can be explored using techniques like HPLC, LC-MS, or GC-MS. This is a practical application independent of any biological function, as the compound serves as a specific chemical entity to test method performance .

Chemical Synthesis: Use as a Building Block or Intermediate

This compound can be employed as a versatile synthetic building block for the construction of more complex molecules . The presence of multiple functional groups (amine, alcohol, thioether, and two terminal alkenes) provides several handles for selective derivatization, making it a valuable intermediate in organic synthesis. Its role as a reagent or intermediate does not require prior knowledge of biological activity.

Replication and Validation Studies

Should a future publication report a specific, quantifiable biological activity (e.g., an IC50 value in a defined assay), the immediate follow-up application is independent replication. Procuring this exact compound (CAS 315249-26-4) will be essential for validating the reported finding, thereby establishing the compound's first verifiable data point in the scientific literature.

Technical Documentation Hub

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